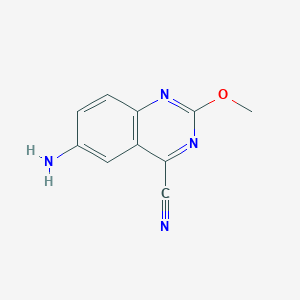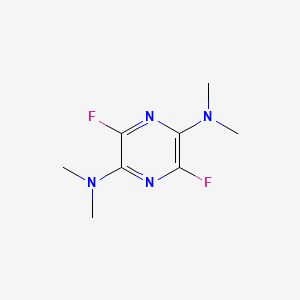
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine is a heterocyclic compound with the molecular formula C8H12F2N4 and a molecular weight of 202.20 g/mol . This compound is characterized by the presence of two fluorine atoms and four methyl groups attached to a pyrazine ring, making it a fluorinated pyrazine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .
化学反应分析
Types of Reactions
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoropyrazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the fluorine atoms.
科学研究应用
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
作用机制
The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
3,6-Dichloro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with chlorine atoms instead of fluorine.
3,6-Dibromo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with bromine atoms instead of fluorine.
3,6-Diiodo-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties enhance its stability and reactivity compared to its chloro, bromo, and iodo counterparts.
属性
分子式 |
C8H12F2N4 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3 |
InChI 键 |
QMSVVNAXZGUYLN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(N=C(C(=N1)F)N(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


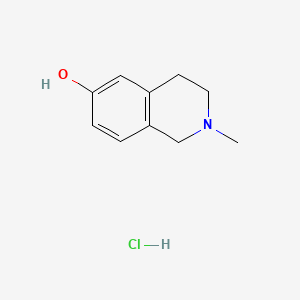
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
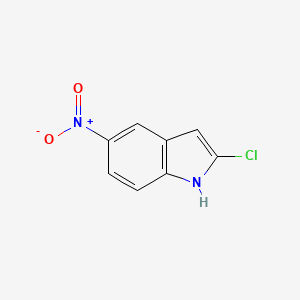
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
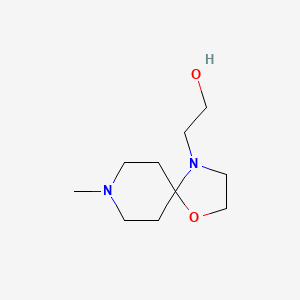
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)







